molecular formula C22H22BrN3OS B2800077 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206998-26-6

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2800077
CAS No.: 1206998-26-6
M. Wt: 456.4
InChI Key: MYNATQVVNXDSIU-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22BrN3OS and its molecular weight is 456.4. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule notable for its diverse potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H22BrN3OS
  • Molecular Weight : 456.4 g/mol
  • Structural Features :
    • Imidazole ring
    • Thioether linkage
    • Aromatic substituents (bromophenyl and p-tolyl)

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
  • Anticancer Properties : Similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The imidazole ring can interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate the function of various receptors involved in signaling pathways related to cell growth and survival.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity :
    • A study demonstrated that imidazole derivatives can inhibit the proliferation of leukemia cells at low concentrations (e.g., 0.3 µM for MV4-11 cells) through mechanisms involving cell cycle arrest and apoptosis .
  • Antimicrobial Properties :
    • Research has shown that similar thioether-containing compounds exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Inflammation Inhibition :
    • In vitro studies indicated that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanoneStructurePotentially antimicrobial
5-(4-Chlorophenyl)-1H-imidazolStructureKnown for antifungal activity
4-(3-Chloro-4-(3-fluorophenyl)amino)-2,5-dioxo-pyrroleStructureExhibits anti-inflammatory effects

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to build the complex structure. The synthetic routes often require strong bases and specific solvents to optimize yield and purity.

Applications in Research and Industry

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science : As a building block for synthesizing novel materials with specific properties.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-16-4-10-19(11-5-16)26-20(17-6-8-18(23)9-7-17)14-24-22(26)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNATQVVNXDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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